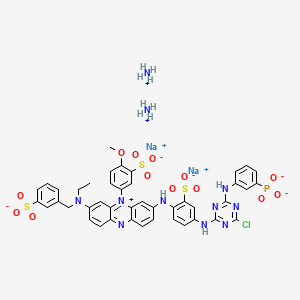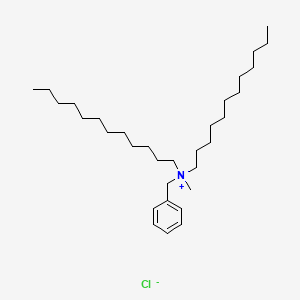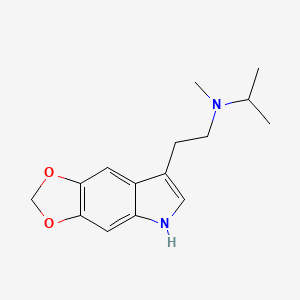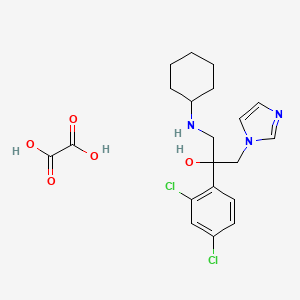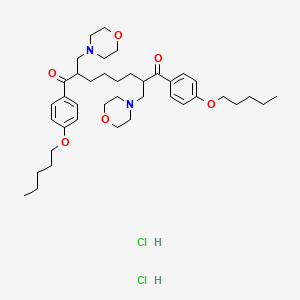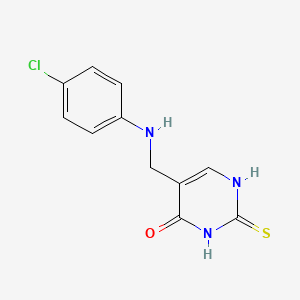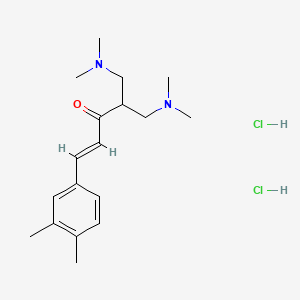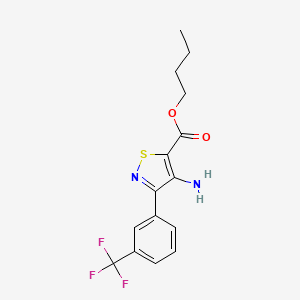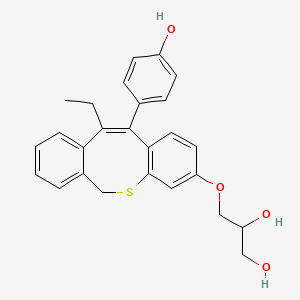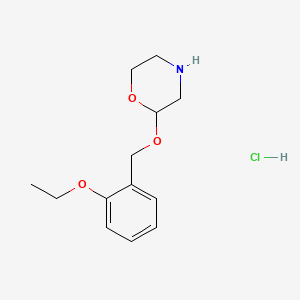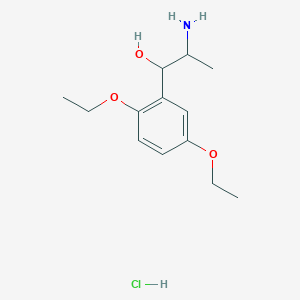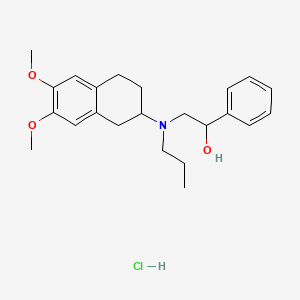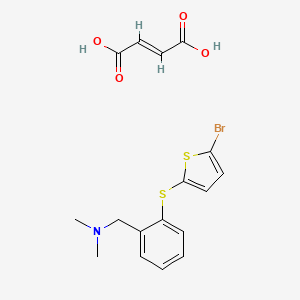
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is a chemical compound with the molecular formula C13H14BrNS2C4H4O4 It is known for its unique structure, which includes a thienylthio group attached to a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate typically involves the following steps:
Formation of the Thienylthio Intermediate: The initial step involves the bromination of thiophene to form 5-bromo-2-thiophenol. This reaction is usually carried out using bromine in the presence of a catalyst.
Coupling with Benzylamine: The 5-bromo-2-thiophenol is then reacted with N,N-dimethylbenzylamine in the presence of a base such as sodium hydride to form N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine.
Formation of the Maleate Salt: Finally, the N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate undergoes various chemical reactions, including:
Oxidation: The thienylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The bromine atom in the thienylthio group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thienylthio derivatives
Scientific Research Applications
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate involves its interaction with specific molecular targets. The thienylthio group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-5-bromo-2-chlorobenzamide
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
Uniqueness
N,N-Dimethyl-2-(5-bromo-2-thienylthio)benzylamine maleate is unique due to the presence of the thienylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
134478-68-5 |
|---|---|
Molecular Formula |
C17H18BrNO4S2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[2-(5-bromothiophen-2-yl)sulfanylphenyl]-N,N-dimethylmethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14BrNS2.C4H4O4/c1-15(2)9-10-5-3-4-6-11(10)16-13-8-7-12(14)17-13;5-3(6)1-2-4(7)8/h3-8H,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XHKYSBOSLISUON-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(S2)Br.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


